Cas no 1884310-07-9 ((2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine)

(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine Chemical and Physical Properties
Names and Identifiers
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- (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine
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- Inchi: 1S/C13H19NO/c1-15-11-13-8-5-9-14(13)10-12-6-3-2-4-7-12/h2-4,6-7,13H,5,8-11H2,1H3/t13-/m1/s1
- InChI Key: MDMSCTSKOUOHJK-CYBMUJFWSA-N
- SMILES: O(C)C[C@H]1CCCN1CC1C=CC=CC=1
Computed Properties
- Exact Mass: 205.146664230 g/mol
- Monoisotopic Mass: 205.146664230 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.5
- Molecular Weight: 205.30
- XLogP3: 2.2
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AZ93181-25g |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
1884310-07-9 | 98% | 25g |
$1642.00 | 2024-04-20 | |
A2B Chem LLC | AZ93181-5g |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
1884310-07-9 | 98% | 5g |
$499.00 | 2024-04-20 | |
A2B Chem LLC | AZ93181-10g |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
1884310-07-9 | 98% | 10g |
$825.00 | 2024-04-20 | |
A2B Chem LLC | AZ93181-1g |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
1884310-07-9 | 98% | 1g |
$176.00 | 2024-04-20 | |
Key Organics Ltd | BS-34865-1g |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine |
1884310-07-9 | >97% | 1g |
£320.00 | 2025-02-08 |
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine Related Literature
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Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536
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Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184
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Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
Additional information on (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine
Introduction to (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine and Its Significance in Modern Chemical Research
(2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine, with the CAS number 1884310-07-9, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine core and functional groups, presents a fascinating structure that has implications for drug design and development. The precise stereochemistry of this compound, particularly the (2R) configuration, plays a crucial role in its biological activity and potential therapeutic applications.
The< strong>benzyl group attached to the pyrrolidine ring contributes to the compound's overall stability and reactivity, making it a valuable scaffold for further derivatization. The presence of a< strong>methoxymethyl group at the 2-position introduces an ether linkage that can influence solubility and metabolic pathways. These structural features make (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine a compelling candidate for investigating novel pharmacological interactions.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The stereochemistry of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine aligns well with this trend, as it can serve as a building block for creating enantiomerically pure compounds. Such compounds are highly sought after in pharmaceuticals due to their improved efficacy and reduced side effects. The ability to selectively produce one enantiomer over another is a cornerstone of modern drug discovery.
One of the most exciting areas of research involving (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine is its potential application in the development of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including signal transduction and degradation of proteins. Inhibiting specific proteases has been shown to be effective in treating conditions such as cancer, inflammation, and infectious diseases. The pyrrolidine scaffold is known to be a versatile platform for designing protease inhibitors due to its ability to mimic the transition state of substrate binding.
Recent studies have demonstrated that derivatives of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine can interact with key proteases such as matrix metalloproteinases (MMPs). MMPs are involved in tissue remodeling and have been implicated in pathologies like arthritis and cancer metastasis. By designing molecules that specifically inhibit these enzymes, researchers aim to develop novel therapeutic strategies. The< strong>methoxymethyl group in this compound can be further modified to enhance binding affinity and selectivity, making it a promising candidate for drug development.
The< strong>benzyl group also offers opportunities for conjugation with other biomolecules, such as peptides or nucleotides. This capability is particularly useful for developing targeted therapies that require specific delivery mechanisms. For instance, attaching a benzyl group to a peptide inhibitor can improve its stability and bioavailability. Such modifications are essential for creating effective prodrugs that release active compounds at targeted sites within the body.
In addition to its protease inhibition potential, (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine has shown promise in other areas of medicinal chemistry. Its unique structure makes it suitable for use as a building block in combinatorial chemistry libraries. These libraries are used to screen large numbers of compounds simultaneously, allowing researchers to identify novel leads with desired biological activity. The versatility of this compound underscores its importance in synthetic chemistry.
The development of new synthetic methodologies has also been influenced by the properties of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine. Researchers have explored various catalytic systems that can efficiently functionalize this molecule at specific positions without affecting other functional groups. Such methodologies are crucial for producing complex molecules with high yields and purity. The ability to perform multi-step syntheses on this scaffold highlights its utility as an intermediate in drug discovery pipelines.
The role of computational chemistry in designing and optimizing derivatives of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine cannot be overstated. Advanced computational techniques allow researchers to predict the biological activity of different analogs before they are synthesized experimentally. This approach saves time and resources by identifying promising candidates early in the discovery process. The integration of computational methods with experimental work has become standard practice in modern pharmaceutical research.
Future directions in the study of (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine may include exploring its applications in other therapeutic areas, such as neurodegenerative diseases or infectious disorders. The pyrrolidine core is known to be present in several bioactive natural products, suggesting that derivatives of this compound could have untapped potential as therapeutics. Additionally, investigating new synthetic routes could further enhance access to this valuable scaffold.
In conclusion, (2R)-1-Benzyl-2-(methoxymethyl)pyrrolidine is a multifaceted compound with significant implications for chemical biology and pharmaceutical research. Its unique structural features make it an excellent candidate for drug design, particularly in the development of protease inhibitors and other therapeutic agents. As research continues to uncover new applications for this molecule, it will undoubtedly play an important role in shaping the future of medicinal chemistry.
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